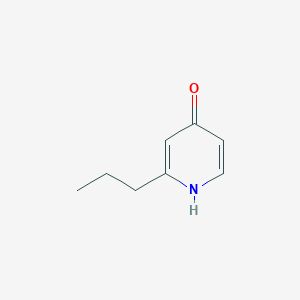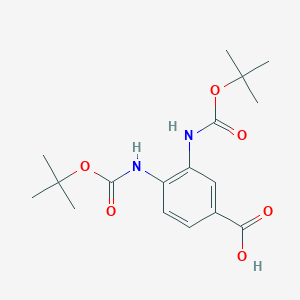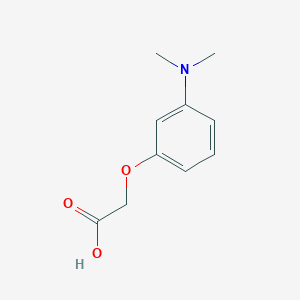![molecular formula C7H8BFO3 B1321477 [4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid CAS No. 481681-02-1](/img/structure/B1321477.png)
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid
Vue d'ensemble
Description
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid, also known as 4-Fluoro-3-HPBA, is an organic compound that has been increasingly studied for its potential applications in a variety of scientific and industrial fields. This compound has been found to possess unique characteristics such as a high selectivity for certain molecules, a high reactivity towards certain substrates, and excellent stability in a wide range of environments.
Applications De Recherche Scientifique
Optical Modulation in Nanotechnology
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid and its derivatives play a significant role in optical modulation. For instance, a study by Mu et al. (2012) demonstrates the use of phenyl boronic acids in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. This application is crucial for saccharide recognition, where the quantum yield of photoluminescence varies with the boronic acid structure, impacting the optical properties of single-walled carbon nanotubes (Mu et al., 2012).
Fluorescence Quenching in Chemistry
Fluorescence quenching studies of boronic acid derivatives like 4-fluoro-2-methoxyphenyl boronic acid highlight their importance in chemical analysis. Geethanjali et al. (2015) researched the quenching effect of aniline on these derivatives, revealing insights into conformational changes and intermolecular interactions in various alcohol environments (Geethanjali et al., 2015).
Glucose Sensing Materials
Amino-3-fluorophenyl boronic acid, a derivative, has been synthesized for constructing glucose sensing materials. Das et al. (2003) describe its use in physiological pH environments, highlighting its potential in medical applications, particularly in diabetes management (Das et al., 2003).
Electronics and Acidity of Boronic Compounds
The electron-withdrawing character of fluorine atoms in boronic compounds like this compound influences their properties significantly. Gozdalik et al. (2017) discuss how these properties, such as acidity and hydrolytic stability, impact their applications in chemistry and biology (Gozdalik et al., 2017).
Carbohydrate-Binding Applications
In the field of carbohydrate recognition, boronic acids like this compound are instrumental. Dowlut & Hall (2006) show the effectiveness of ortho-hydroxyalkyl arylboronic acids in complexing model glycopyranosides under physiologically relevant conditions, which is crucial for targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an electrophilic organic group to palladium, forming a new Pd-C bond . This is followed by transmetalation, where the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid participates, is a key biochemical pathway. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, including biologically active terphenyls .
Result of Action
The primary result of the action of 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .
Action Environment
The action of 4-Fluoro-3-(Hydroxymethyl)Phenyl Boronic Acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the stability of the boronic acid reagent can be influenced by factors such as temperature and pH .
Safety and Hazards
Orientations Futures
The use of boronic acids in medicinal chemistry is a growing field of interest . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . Therefore, the study of boronic acids, including “[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid”, is expected to lead to the development of new promising drugs .
Analyse Biochimique
Biochemical Properties
[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, this compound can interact with serine proteases by forming a covalent adduct with the active site serine residue, thereby inhibiting the enzyme’s activity . Additionally, this compound can bind to carbohydrate-binding proteins, such as lectins, through its boronic acid moiety, facilitating the study of carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways . This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with metabolic enzymes can impact cellular metabolism, potentially altering the levels of key metabolites and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins. For instance, the boronic acid group of this compound can form a covalent adduct with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound can act as an inhibitor or activator of various enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Changes in gene expression can also occur as a result of the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These degradation products may have different biochemical properties and effects on cells, necessitating careful monitoring of the compound’s stability during experiments . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, this compound can induce toxic or adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems becomes pronounced beyond a certain dosage level. These findings highlight the importance of optimizing dosage regimens to achieve desired biochemical outcomes while minimizing potential toxicity.
Propriétés
IUPAC Name |
[4-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMOQHMTXJYUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619071 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
481681-02-1 | |
| Record name | [4-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(hydroxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)





